Methyl pentylcarbamate

Description

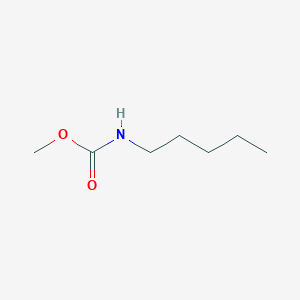

Structure

3D Structure

Properties

IUPAC Name |

methyl N-pentylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6-8-7(9)10-2/h3-6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJIQWCGMYVMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334163 | |

| Record name | methyl pentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61357-27-5 | |

| Record name | methyl pentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Methyl Pentylcarbamate

Foundational Synthetic Routes for Carbamate (B1207046) Derivatives

The fundamental approaches to carbamate synthesis involve the formation of the characteristic ester-amide linkage from suitable amine and carbonyl precursors. These routes have been extensively developed to offer versatility and efficiency for a wide range of substrates.

Phosgene (B1210022) and Phosgene Derivative Approaches

Historically, the most significant industrial route to carbamates involves the use of phosgene (COCl₂) and its derivatives. google.comwikipedia.org These reagents are highly effective due to their reactivity but are also extremely hazardous.

The direct reaction of pentylamine with phosgene would generate an intermediate pentyl isocyanate or a carbamoyl (B1232498) chloride, which would then react with methanol (B129727) to yield methyl pentylcarbamate. However, due to the gaseous and highly toxic nature of phosgene, its derivatives are more commonly used in laboratory settings. wikipedia.org

A more practical and common laboratory approach involves reacting pentylamine with a phosgene derivative, such as methyl chloroformate (also known as methyl chlorocarbonate). acs.orgnih.gov In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and the formation of this compound. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme: Pentylamine + Methyl Chloroformate → this compound + Hydrochloric Acid

A solid, and therefore safer, alternative to phosgene gas is triphosgene, or bis(trichloromethyl) carbonate. nih.gov Triphosgene can be used to generate the reactive species in situ, minimizing handling risks while achieving similar synthetic outcomes. nih.govnih.gov

Non-Phosgene Methodologies

Growing emphasis on green chemistry has driven the development of numerous synthetic routes that avoid the use of phosgene. rsc.orgacs.orgresearchgate.net These methods often utilize more benign and readily available starting materials.

Carbon dioxide is an attractive C1 source for carbamate synthesis due to its abundance, low cost, and non-toxic nature. nih.gov The direct synthesis of carbamates using CO₂ typically involves a three-component coupling reaction between an amine, carbon dioxide, and an alkylating agent. organic-chemistry.orgacs.org

For the synthesis of this compound, this would involve the reaction of pentylamine and carbon dioxide to form a carbamic acid or a carbamate salt intermediate. acs.orgnih.gov This intermediate is then alkylated with a methylating agent (e.g., methyl iodide) in the presence of a suitable base, such as cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final product. acs.orgorganic-chemistry.org The reaction conditions are generally mild, and this method avoids the formation of corrosive byproducts. google.comorganic-chemistry.org

| Reactants | Catalyst/Base | Key Features |

| Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Mild conditions, short reaction times. google.comorganic-chemistry.org |

| Amine, CO₂, Alkyl Halide | DBU | Catalyst for CO₂ capture and conversion. organic-chemistry.orgnih.gov |

| Amine, CO₂, Metal Alkoxide | Titanium Methoxide (B1231860) | Facile, one-pot synthesis. oup.com |

Another phosgene-free approach involves the reaction of an amine with a different carbonyl-containing compound, such as dimethyl carbonate (DMC) or urea (B33335). These methods often require a catalyst to proceed efficiently.

The reaction of pentylamine with dimethyl carbonate, for instance, can produce this compound and methanol. This pathway is considered a green alternative as DMC is a non-toxic reagent. Various catalysts, including lead compounds and sodium methoxide, have been shown to be effective for the synthesis of N-aryl carbamates from aniline (B41778) and DMC, and similar principles can be applied to aliphatic amines. rsc.orgresearchgate.net

Alternatively, urea can serve as a carbonyl source. In a reaction catalyzed by species like indium triflate, alcohols can react with urea to form primary carbamates. organic-chemistry.org A related pathway for this compound would involve the reaction of pentylamine with methyl carbamate itself, which can be seen as a form of transcarbamoylation. researchgate.net

Transcarbamoylation is a process where a carbamoyl group is transferred from one molecule to another. nih.gov This method can be used to synthesize new carbamates from existing ones under mild conditions, often with the help of a catalyst. organic-chemistry.orgacs.org

For the synthesis of this compound, a suitable starting material could be methyl carbamate or phenyl carbamate, which would act as the carbamoyl donor. organic-chemistry.orgorganic-chemistry.org The reaction with pentylamine, catalyzed by compounds such as dibutyltin (B87310) maleate (B1232345) or other organotin species, would result in the exchange of the amino group to form the desired product. organic-chemistry.orgorganic-chemistry.org This method is valued for its tolerance of various functional groups and often proceeds with high efficiency. organic-chemistry.org Several metal catalysts and organic bases are known to catalyze this reaction effectively. acs.org

| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |

| Organotin | Dibutyltin maleate | Toluene (B28343), 90°C | organic-chemistry.org |

| Lewis Acid | Indium Triflate | Solvent-free or solvent | organic-chemistry.org |

| Organic Base | TBD | Low temperatures (<70°C) | nih.govacs.org |

Curtius Rearrangement Applications

The Curtius rearrangement is a classic organic reaction that provides a pathway to carbamates from carboxylic acids via an isocyanate intermediate, thereby avoiding the direct handling of toxic isocyanates. nih.govwikipedia.orgnih.gov

The synthesis of this compound via this route would begin with hexanoic acid (the carboxylic acid corresponding to the pentyl group plus the carbonyl carbon). The process involves several steps:

Acyl Azide (B81097) Formation: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or mixed anhydride. This derivative is then reacted with an azide source, typically sodium azide, to form hexanoyl azide. nih.gov

Rearrangement to Isocyanate: The acyl azide is heated, causing it to undergo a concerted rearrangement. It loses a molecule of nitrogen gas (N₂) to form pentyl isocyanate. wikipedia.orgjove.com This rearrangement proceeds with full retention of the configuration of the migrating alkyl group. wikipedia.org

Trapping with Methanol: The highly reactive pentyl isocyanate intermediate is not isolated but is trapped in situ by adding methanol to the reaction mixture. The methanol acts as a nucleophile, attacking the isocyanate to form the stable this compound. wikipedia.orgjove.com

One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the conversion of carboxylic acids directly to carbamates without isolating the unstable acyl azide intermediate. nih.govorgsyn.org

Advanced Synthetic Strategies for this compound and Related Structures

The synthesis of carbamates, including this compound, has moved beyond traditional methods, often involving hazardous reagents like phosgene. Advanced strategies now prioritize efficiency, safety, and sustainability, employing multi-step processes and sophisticated catalytic systems.

Multi-step Organic Synthesis Techniques

Modern organic synthesis allows for the construction of complex molecules like carbamates through carefully planned multi-step sequences. These techniques offer precision and control over the final product's structure and purity. For carbamates, a multi-step approach can involve the in-situ formation of reactive intermediates, which are then converted to the desired product within a single, integrated process.

One such advanced methodology is the use of continuous flow synthesis. This technique allows for the safe handling of hazardous intermediates by generating them in situ for immediate consumption. For instance, a process could involve the formation of an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be subsequently trapped with an alcohol, such as pentanol, to yield the target carbamate. researchgate.net Continuous flow systems have demonstrated the ability to produce amines, carbamates, and amides in high yields (>80%) through fully integrated multi-step processes. researchgate.net

Another approach involves the transformation of existing molecular frameworks. For example, researchers have demonstrated the multi-step solid-state organic synthesis of carbamate-linked covalent organic frameworks (COFs). escholarship.orgberkeley.edu This involves transforming an initial imine-linked framework through several consecutive post-synthetic modifications to create previously inaccessible carbamate linkages. escholarship.orgberkeley.edu While applied to large, extended solids, the fundamental chemical transformations illustrate the principles of multi-step synthesis that can be applied to discrete molecules. escholarship.org This highlights a pathway where a precursor molecule could be synthesized and then chemically modified in subsequent steps to introduce the carbamate functionality.

Catalyst-Assisted Synthesis

Catalysis is central to modern carbamate synthesis, offering pathways that are more efficient and environmentally benign than stoichiometric methods. Catalysts can lower activation energies, increase reaction rates, and improve selectivity, minimizing the formation of by-products.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of catalytic sites. Transition-metal complexes are frequently employed in these systems. For example, Ru-pincer complexes have been shown to be effective in the hydrogenation of organic carbonates and carbamates. mdpi.com While this study focused on the reduction of carbamates, the principles of using such catalysts are relevant to their synthesis.

The oxidative carbonylation of amines is another key route for carbamate synthesis where homogeneous catalysts are used. acs.org This process involves reacting an amine with carbon monoxide and an alcohol in the presence of an oxidant and a catalyst. Although challenges such as catalyst recovery can be an issue, the high selectivity and conversion rates make it an attractive method. acs.org For the synthesis of this compound, this would involve the oxidative carbonylation of pentylamine with methanol.

Several heterogeneous systems have been developed for carbamate synthesis:

Metal Oxide Catalysts : Simple metal oxides such as zinc oxide have been used in processes for preparing carbamates. google.com More complex systems, including mesoporous AlSBA-15, have been used to synthesize methyl N-phenyl carbamate from dimethyl carbonate and aniline, achieving high conversion and selectivity. researchgate.net In the context of CO2 absorption to form carbamates, alkaline earth metal carbonates like CaCO₃, MgCO₃, and BaCO₃ have been studied as catalysts, operating via an Eley–Rideal model where CO₂ reacts with an amine pre-adsorbed on the catalyst surface. nih.govwikimedia.org

Supported Metal Catalysts : Palladium supported on carbon (Pd/C) has been studied for carbamate synthesis via oxidative carbonylation. acs.orgepa.gov Research has shown that a gas-solid phase process using a NaI-Pd/C catalyst can be significantly faster than a traditional slurry-phase synthesis due to the absence of solubility limitations and more intimate contact between the promoter and the metal. acs.orgepa.gov

Binary Oxide Catalysts : Novel catalysts comprising binary oxides have been developed for preparing aromatic carbamates. One example is a catalyst with the formula LiₓMₓO₂, where M is a metal such as scandium, yttrium, or a lanthanide. google.com

These heterogeneous systems provide robust and scalable platforms for carbamate production. The table below summarizes the performance of various heterogeneous catalysts in related carbamate synthesis reactions.

| Catalyst System | Reactants | Product | Key Findings |

| AlSBA-15 (Si/Al=10) | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | 99% aniline conversion, 71% selectivity at 100°C. researchgate.net |

| Pb(OAc)₂·Pb(OH)₂ | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | 97% aniline conversion, 95% selectivity at 180°C. researchgate.net |

| NaI-Pd/C | Aniline, Methanol, CO, O₂ | Methyl N-phenyl carbamate | Gas-solid process shows a significantly higher rate than slurry-phase. acs.orgepa.gov |

| CaCO₃, MgCO₃, BaCO₃ | CO₂, Monoethanolamine (MEA) | MEA-Carbamate | Catalyzes CO₂ absorption via an Eley-Rideal mechanism. nih.govresearchgate.net |

This table presents data from various carbamate synthesis studies to illustrate catalyst performance.

Deep Eutectic Solvents (DES) have emerged as a class of green solvents with unique properties, including low cost, low vapor pressure, and biodegradability. rsc.org Crucially, they can also function as catalysts, creating an eco-friendly solvent/catalyst system.

Research has demonstrated that a DES composed of choline (B1196258) chloride and zinc(II) chloride ([ChCl][ZnCl₂]₂) is highly effective for the synthesis of carbamates through a three-component coupling of an amine, an alkyl halide, and carbon dioxide (CO₂). rsc.org This system works efficiently at room temperature and under atmospheric CO₂ pressure, accommodating a wide range of both aromatic and aliphatic amines. rsc.org A key advantage is the high stability and reusability of the DES, which can be recycled for at least five consecutive cycles without significant loss of activity. rsc.org

In another application, a reactive DES made from erbium trichloride (B1173362) and urea was used to synthesize cellulose (B213188) carbamate. mdpi.comnih.govresearchgate.net In this system, the DES acts as the reaction medium, a reagent, and the catalyst simultaneously, showcasing a highly integrated and sustainable approach. mdpi.comnih.gov These findings suggest that a DES-based system could be a promising, environmentally friendly pathway for the synthesis of this compound.

Derivatization Strategies for Functional Group Modification

Derivatization involves chemically modifying a compound to produce a new compound with different properties, often for analytical purposes. In the context of this compound, derivatization could be used to alter its chemical or physical characteristics or to prepare it for analysis by techniques like gas chromatography.

For analytical purposes, carbamates are often derivatized to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is 9-xanthydrol, which reacts with the N-H group of N-methyl carbamates. nih.govresearchgate.net Another strategy involves methyl derivatization using reagents like sodium hydride/dimethyl sulfoxide/methyl iodide. researchgate.net This reaction proceeds via different routes depending on the carbamate's structure. researchgate.net

Beyond analysis, derivatization strategies can be employed to create analogues of this compound with modified functions. For example, the pentyl group could be hydroxylated or halogenated to introduce new reactive sites, or the methyl ester could be transesterified with a different alcohol to change the compound's steric or electronic properties. These modifications can be crucial for developing new materials or biologically active molecules based on the carbamate scaffold.

Strategies for Masking Amine Functional Groups

In the synthesis of complex molecules, it is often necessary to temporarily block or "mask" the reactivity of certain functional groups to prevent unwanted side reactions. For amines, one of the most effective and widely used masking strategies is their conversion into carbamates. masterorganicchemistry.com The carbamate functional group renders the nitrogen of the amine significantly less nucleophilic, thereby protecting it from reacting with electrophiles. masterorganicchemistry.com

This strategy is foundational in peptide synthesis, where precise control over amide bond formation is critical. masterorganicchemistry.com Several common carbamate-based protecting groups are employed, each with its own specific conditions for removal, allowing for orthogonal protection strategies.

Common Carbamate Protecting Groups:

| Protecting Group | Full Name | Typical Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Cbz | Carboxybenzyl | Catalytic hydrogenation (H₂, Pd-C) masterorganicchemistry.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Amine base (e.g., piperidine) masterorganicchemistry.com |

Alkyl Chain Modulations and Substituent Effects on Synthesis

The structure of the alkyl chain and the presence of various substituents can significantly influence the synthesis and properties of carbamates like this compound. These structural modifications can exert both steric and electronic effects, affecting reaction rates, product stability, and even the conformational preferences of the molecule.

Research on a series of biphenyl-3-yl alkylcarbamates demonstrated that modulating the steric hindrance of the N-alkyl substituent has a pronounced effect on the compound's stability. Specifically, incorporating a secondary or tertiary alkyl group at the carbamate nitrogen atom was found to increase the hydrolytic stability towards rat plasma esterases. nih.gov This suggests that bulkier alkyl groups can sterically shield the carbonyl group of the carbamate from enzymatic attack.

Furthermore, studies on N-aryl carbamates have shown a clear linear free energy relationship between the barrier to C–N bond rotation and the electronic properties of substituents on the N-aryl ring. nd.edu Electron-donating groups on the aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups enhance the double bond character of the C-N bond through resonance, making rotation more difficult. Conversely, electron-withdrawing groups reduce the electron density on the nitrogen, weakening the C-N double bond character and lowering the rotational barrier. nd.edu

In the context of synthesizing carbamates from CO2 and amines, the nature of the amine substrate also plays a crucial role. For instance, aniline derivatives bearing electron-withdrawing groups (e.g., chloro, fluoro) or sterically hindered groups are less reactive, resulting in lower yields of the corresponding carbamate. acs.org In contrast, anilines with electron-donating substituents show reactivity similar to unsubstituted aniline, affording good yields. acs.org

Effect of N-Alkyl Group on Carbamate Stability nih.gov

| N-Alkyl Substituent Type | Effect on Hydrolytic Stability |

| Primary | Lower stability |

| Secondary | Increased stability |

| Tertiary | Increased stability |

Formation of Methyl N-substituted Carbamates from Amides via N-Chloroamides

A specific and effective method for synthesizing methyl N-substituted carbamates, such as this compound, involves a rearrangement reaction starting from a primary amide with one additional carbon atom (hexanamide in this case). This process proceeds through an N-chloroamide intermediate. tandfonline.com

The synthesis is typically carried out in two main steps:

N-Chlorination of the Amide : The starting amide is treated with a chlorinating agent, such as trichloroisocyanuric acid (TCICA), to form the corresponding N-chloroamide. This reaction is efficient and uses a stable, solid chlorinating agent. tandfonline.comsciencemadness.org

Rearrangement to the Carbamate : The crude N-chloroamide is then treated with sodium methoxide in methanol. This induces a rearrangement, similar to the Hofmann rearrangement, where the intermediate isocyanate is trapped by methanol to yield the final methyl N-substituted carbamate. tandfonline.comwikipedia.orgnih.gov

This method avoids the direct handling of toxic reagents like phosgene and provides good yields for a variety of aliphatic and aromatic amides. tandfonline.comresearchgate.net For example, the conversion of hexanamide (B146200) to methyl N-pentylcarbamate has been reported with a high yield. tandfonline.com

Synthesis of Methyl N-pentylcarbamate from Hexanamide tandfonline.com

| Step | Reactants | Reagents | Product | Reported Yield |

| 1 | Hexanamide | Trichloroisocyanuric acid (TCICA) | N-Chlorohexanamide | Not isolated |

| 2 | N-Chlorohexanamide | Sodium methoxide, Methanol | Methyl N-pentylcarbamate | 95.6% (crude) |

This pathway represents a valuable synthetic tool for accessing N-alkyl carbamates from readily available primary amides. The reaction conditions are generally mild, and the procedure is straightforward, making it a practical choice for laboratory-scale synthesis. tandfonline.com

Reaction Mechanisms and Kinetic Investigations of Methyl Pentylcarbamate

Elucidation of Carbamate (B1207046) Formation Mechanisms

The formation of the urethane (B1682113) linkage in methyl pentylcarbamate typically involves the reaction of methyl isocyanate with 1-pentanol (B3423595) or a related synthetic route. The elucidation of its formation mechanism draws heavily from broader studies on urethane chemistry.

The reaction between an isocyanate and an alcohol can be significantly accelerated by the alcohol reactant itself, a phenomenon known as auto-catalysis. nih.govresearchgate.net Computational studies have confirmed that urethane formation reactions are likely to proceed via mechanisms where alcohol molecules act as their own catalysts. nih.govresearchgate.net This contrasts with non-catalytic pathways, which have much higher activation barriers. nih.gov

Several auto-catalytic mechanisms have been proposed:

One-Molecule Catalysis: A single additional alcohol molecule can participate in the transition state. This creates a 6-membered ring-like transition state that facilitates a concerted proton transfer, thereby lowering the activation energy. rwth-aachen.de

Two-Molecule Catalysis: At higher alcohol concentrations, it is proposed that two additional alcohol molecules can be involved, forming an 8-membered ring transition state for proton transport. rwth-aachen.de

The observation that the reaction order with respect to the alcohol is often greater than 1, particularly at high concentrations, provides experimental support for these auto-catalytic pathways. rwth-aachen.de Some computational studies also suggest that isocyanates may act as auto-catalysts for urethane formation. nih.govrwth-aachen.de

The fundamental step in urethane formation is the nucleophilic addition of the alcohol to the isocyanate. kuleuven.beacademie-sciences.fr The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O).

There has been considerable investigation into the precise nature of this addition:

Attack on the C=N bond: A significant body of theoretical and experimental evidence suggests that the nucleophilic addition occurs across the N=C double bond of the isocyanate. rwth-aachen.dekuleuven.be This pathway is generally favored due to lower activation barriers compared to an attack on the C=O bond. nih.gov

Attack on the C=O bond: An alternative two-step mechanism involves the initial addition of the alcohol's hydroxy group to the C=O bond, forming an isourethane intermediate. researchgate.netrwth-aachen.de This intermediate would then rearrange to the more stable urethane product. However, this pathway is generally considered less favorable energetically. nih.govrwth-aachen.de

The reaction can proceed through a four-ring transition state or via a zwitterionic intermediate, depending on the specific reactants and conditions. nih.govrwth-aachen.de

The mechanism and rate of this compound formation are highly sensitive to various reaction variables and the presence of catalysts.

Catalysts: The use of catalysts is essential for improving reaction efficiency by lowering activation energies. nih.gov

Acid Catalysis: Acidic promoters, such as phosphoric acid, can significantly enhance the catalytic activity for the formation of carbamates like methyl phenylcarbamate. researchgate.net The acid is believed to accelerate proton transfer during the amine or alcohol carbonylation step. researchgate.net

Metal Catalysts: Transition metal complexes, particularly those involving palladium, are effective catalysts. nih.gov For instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been studied computationally for its role in carbamate synthesis, where it stabilizes intermediates and reduces activation barriers for key transformations. nih.govmdpi.com

Reaction Variables:

Solvent: The polarity of the solvent can influence the activation barriers of the reaction pathways. nih.gov Polar solvents can stabilize charged intermediates or transition states, potentially favoring certain mechanisms over others.

Temperature: Temperature affects the reaction rate according to the Arrhenius equation, with higher temperatures generally leading to faster reaction rates.

Reaction Kinetics and Rate Constant Determination

Kinetic studies are vital for quantifying the rate of this compound formation and for validating the proposed reaction mechanisms.

Experimental kinetics for carbamate formation are typically studied by monitoring the concentration of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

For the general reaction of amines with carbon dioxide to form carbamates, a common rate law has been established: rate = k_amine(R2NH)(CO2) + k'_amine(R2NH)(OH⁻)(CO2) epa.govresearchgate.net

This equation accounts for both an uncatalyzed pathway (the first term) and a hydroxide-catalyzed pathway (the second term). epa.govresearchgate.net The rate constants often follow a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKa of the amine, indicating that more basic amines tend to react faster. researchgate.netresearchgate.net

Arrhenius activation energies for similar urethane formation reactions have been determined experimentally, providing crucial data for understanding the temperature dependence of the reaction rate. nih.gov

| Reaction System | Condition | Arrhenius Activation Energy (Ea) | Reference |

|---|---|---|---|

| Phenyl isocyanate + 1-Propanol | Stoichiometric Ratio | Higher than excess conditions | nih.govnih.gov |

| Phenyl isocyanate + 1-Propanol | Alcohol Excess | Lower than stoichiometric ratio | nih.govnih.gov |

| Phenyl isocyanate + 1-Propanol | Isocyanate Excess | Lower than stoichiometric ratio | nih.govnih.gov |

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Methods such as Density Functional Theory (DFT) and transition state theory are employed to model reaction pathways and calculate their corresponding energy profiles. nih.govmdpi.com

These studies have been instrumental in:

Validating Mechanisms: Calculations confirm that auto-catalytic pathways involving one or more alcohol molecules are energetically more favorable than the non-catalytic route. nih.govdntb.gov.ua

Determining Energy Barriers: Computational models can predict the activation energies (ΔG‡) for various proposed transition states. This allows for a quantitative comparison of different mechanistic possibilities. For example, the reaction involving an alcohol dimer as a catalyst has a significantly lower activation barrier than the uncatalyzed reaction. nih.gov

Visualizing Transition States: Modeling allows for the precise visualization of the geometry of transition states, such as the 6- and 8-membered rings involved in auto-catalysis. rwth-aachen.de

A multi-step reaction pathway can be proposed and its energetic feasibility confirmed through these computational methods, providing deep mechanistic insights. mdpi.com

| Proposed Mechanism | Description | Relative Activation Energy | Reference |

|---|---|---|---|

| Non-Catalytic | Direct reaction of isocyanate and alcohol. | High | nih.gov |

| Auto-Catalytic (1 alcohol molecule) | Involves a 6-membered ring transition state. | Low | nih.govrwth-aachen.de |

| Auto-Catalytic (2 alcohol molecules) | Involves an 8-membered ring transition state. | Very Low | nih.govrwth-aachen.de |

| Isocyanate-Catalyzed | Involves an allophanate (B1242929) intermediate. | Low | nih.gov |

Cleavage and Degradation Reaction Mechanisms

The stability and degradation pathways of this compound are dictated by the reactivity of its core functional group, the urethane (or carbamate) linkage. This bond, which possesses characteristics of both an ester and an amide, is susceptible to cleavage under various conditions, including chemical hydrolysis and enzymatic action. acs.orgwikipedia.org The specific mechanism of cleavage is highly dependent on the reaction environment, such as pH, and the presence of catalysts.

The urethane bond in this compound consists of a carbonyl group flanked by a nitrogen atom (from pentylamine) and an oxygen atom (from methanol). Cleavage of this linkage typically occurs via mechanisms analogous to ester hydrolysis, involving nucleophilic attack at the electrophilic carbonyl carbon.

Thermally, the urethane bond can also undergo dissociation. This decomposition is a highly endothermic process that typically requires temperatures above 150°C. mdpi.com The cleavage can result in the formation of an isocyanate and an alcohol, which can then participate in various side-reactions. mdpi.com For instance, the isocyanate can react with any water present to form an amine and carbon dioxide, or it may react with unconverted carbamate. mdpi.com Studies on methyl-carbamates have shown that a shorter alkyl chain on the oxygen atom can lead to a lower thermal dissociation temperature due to reduced inductive electron-donating effects, which slightly destabilizes the urethane bond. acs.org

The hydrolysis of this compound to pentylamine, methanol (B129727), and carbon dioxide can be catalyzed by both acids and bases, with distinct mechanisms for each condition.

Basic Hydrolysis

Under basic or alkaline conditions, secondary carbamates like this compound, which have a proton on the nitrogen atom, typically undergo hydrolysis via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.netscite.ai This multi-step process is initiated by the deprotonation of the nitrogen.

The proposed E1cB mechanism proceeds as follows:

Deprotonation: A hydroxide (B78521) ion (OH⁻) acts as a base, removing the acidic proton from the nitrogen atom of the carbamate to form its conjugate base, an N-deprotonated anionic intermediate. researchgate.netscite.ai

Elimination: This anionic intermediate is unstable and rapidly eliminates the methoxide (B1231860) (CH₃O⁻) leaving group. This step is the rate-determining step of the reaction and results in the formation of pentyl isocyanate. researchgate.net

Hydration and Decarboxylation: The highly reactive pentyl isocyanate intermediate is immediately attacked by water. This forms an unstable N-pentylcarbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final products: pentylamine and carbon dioxide. nih.gov

This E1cB pathway is favored for secondary carbamates because of the available N-H proton. researchgate.netresearchgate.net In contrast, tertiary carbamates, which lack this proton, typically hydrolyze via a direct nucleophilic attack mechanism (BAc2). researchgate.netscielo.br

Acidic Hydrolysis

In acidic media, the hydrolysis mechanism changes. While less extensively studied for simple alkyl carbamates compared to other esters, the reaction is believed to proceed via a bimolecular pathway analogous to the AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism common in ester hydrolysis. scielo.brzendy.io

The proposed AAc2-type mechanism involves these key steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. clemson.eduyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. zendy.io

Proton Transfer and Elimination: A series of proton transfers occurs. The nitrogen atom is protonated to improve the leaving group ability of the pentylamine moiety, or the oxygen of the methoxy (B1213986) group is protonated to facilitate the elimination of methanol. scielo.br Following the collapse of the tetrahedral intermediate and elimination of either methanol or pentylamine, the resulting N-pentylcarbamic acid intermediate would rapidly decompose to pentylamine and carbon dioxide. nih.gov

Theoretical studies on methyl carbamate support a mechanism where the rate-determining step is the nucleophilic attack of water on the protonated substrate. zendy.io

| Condition | Proposed Mechanism | Key Steps | Intermediate(s) | Rate Determining Step |

|---|---|---|---|---|

| Basic (Alkaline) | E1cB (Elimination Unimolecular conjugate Base) | 1. N-H Deprotonation 2. Elimination of Alkoxide 3. Isocyanate Hydration | N-deprotonated anion, Pentyl isocyanate, N-pentylcarbamic acid | Elimination of methoxide to form isocyanate |

| Acidic | AAc2-type (Bimolecular) | 1. Carbonyl Oxygen Protonation 2. Nucleophilic attack by H₂O 3. Proton Transfer & Elimination | Tetrahedral intermediate | Nucleophilic attack by water |

Carbamates are frequently used as bioreversible linkers in prodrug design to mask polar functional groups (like amines or hydroxyls), thereby improving properties such as stability or bioavailability. acs.orgnih.gov The release of the active drug from such a prodrug relies on the cleavage of the carbamate bond, which can be triggered enzymatically or through a specific chemical reaction.

Enzymatic Activation

If this compound were a promoiety in a prodrug, its urethane bond would be a target for various hydrolytic enzymes in the body. nih.gov Esterases, such as carboxylesterases and butyrylcholinesterase, are well-known for their ability to catalyze the hydrolysis of carbamate bonds. researchgate.netnih.gov The enzymatic mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. nih.gov The serine residue initiates a nucleophilic attack on the carbamate's carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate and release of the alcohol portion (methanol, in this case). nih.gov Subsequently, this intermediate is hydrolyzed by water, regenerating the free enzyme and releasing the carbamic acid, which then decomposes to the amine drug and carbon dioxide. nih.govnih.gov

| Enzyme Class | Specific Examples | Role in Prodrug Activation |

|---|---|---|

| Esterases (Hydrolases) | Carboxylesterases, Butyrylcholinesterase, Acetylcholinesterase, Pig Liver Esterase | Catalyze the hydrolysis of the carbamate linkage to release the active drug. researchgate.netdoi.org |

| Amidases | Various amidases | Can hydrolyze the amide-like portion of the carbamate bond. nih.gov |

| Cytochrome P450 | CYP isoforms (e.g., CYP3A4) | Primarily involved in oxidative metabolism, but can contribute to the bioconversion of certain carbamate prodrugs. researchgate.net |

Chemical Activation

Beyond enzymatic action, carbamate prodrugs can be engineered for activation via non-enzymatic chemical pathways, a strategy that avoids issues of variable enzyme activity among individuals. mdpi.com A common approach is intramolecular cyclization-elimination. In this design, the promoiety contains a suitably positioned internal nucleophile. mdpi.com A change in physiological conditions, such as an increase in pH, can trigger this nucleophile to attack an electrophilic center within the promoiety. This intramolecular reaction forms a stable cyclic structure (e.g., a lactam), and in the process, cleaves the carbamate bond, releasing the active drug. mdpi.com While this compound itself lacks the functionalities for such a reaction, it illustrates the principle by which a carbamate linker can be designed for controlled chemical release.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carbamates. science.gov Its application extends from the development of stability-indicating methods to the isolation of the pure compound.

Stability-Indicating Method Development for Methyl Pentylcarbamate Analogs

A stability-indicating HPLC method is crucial for determining the intrinsic stability of a drug substance by separating the active ingredient from its potential degradation products. acdlabs.comsapub.org The development of such a method for this compound would involve subjecting the compound to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. researchgate.net These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netsemanticscholar.org

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without promoting secondary degradation. sapub.orgchromatographyonline.com The chromatographic parameters are then optimized to achieve adequate separation between the intact this compound and all the degradation products formed. nih.gov

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for a simple carbamate (B1207046) like this compound would likely utilize a C18 or C8 column. researchgate.net The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which aids in assessing peak purity. science.gov

Table 1: Illustrative Forced Degradation Conditions for Method Development

| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Pentanol, Methylamine, Carbon Dioxide |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temp. | Pentanol, Methylamine, Carbon Dioxide |

| Oxidation | 3-30% H₂O₂ | 24 hours at room temp. | N-Oxides, other oxidation products |

| Thermal | Dry heat at 80°C | 48-72 hours | Thermally induced decomposition products |

| Photolytic | UV/Vis light exposure | 7 days | Photodegradation products |

Impurity Profiling and Quantitation in Carbamate Substances

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net For this compound, impurities can originate from the synthesis process or from degradation.

Common synthesis routes for simple alkyl carbamates may involve the reaction of an alcohol (pentanol) with methyl isocyanate, or the reaction of pentyl chloroformate with methylamine. Potential process-related impurities could therefore include unreacted starting materials, by-products from side reactions, and residual solvents.

An appropriately validated HPLC method, as described above, is used for the detection and quantification of these impurities. nih.gov The method's sensitivity is critical, with limits of detection (LOD) and quantification (LOQ) established for all known and potential impurities. The concentration of each impurity is then calculated relative to the main compound.

Table 2: Potential Impurities in this compound and their Analytical Determination

| Impurity Name | Potential Origin | Analytical Method |

| Pentanol | Starting material | RP-HPLC |

| Methylamine | Starting material/Degradation | Derivatization followed by HPLC |

| N,N'-dimethylurea | Side reaction | RP-HPLC |

| Dipentyl carbonate | Side reaction | RP-HPLC |

Preparative LC Isolation Techniques

Preparative liquid chromatography is employed to isolate and purify larger quantities of a specific compound from a mixture. This technique is essential for obtaining pure reference standards of this compound and its impurities for analytical method validation and toxicological studies.

The principles of preparative LC are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. The goal is to achieve a high degree of purity for the collected fractions. The fractions containing the purified compound are collected, and the solvent is subsequently removed, typically through evaporation, to yield the isolated solid.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural characterization of organic molecules. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is invaluable for identifying known and unknown compounds. nih.gov

Structural Elucidation of Carbamate Derivatives and Degradation Products

In the context of this compound, LC-MS would be the primary technique for identifying the degradation products formed during forced degradation studies. nih.gov By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to deduce the structural modifications that have occurred.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. ku.ac.aemdpi.com This information is critical for proposing plausible chemical structures for the unknown impurities.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the parent compound and its degradation products. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of simple alkyl carbamates in positive-ion mode typically involves cleavages at the ester and amide bonds. For this compound, key fragmentation pathways would be expected to include:

Loss of the pentoxy group: leading to the formation of the methyl isocyanate cation.

Loss of the methylamino group: resulting in the formation of a pentoxycarbonyl cation.

Cleavage of the pentyl chain: leading to a series of alkyl fragment ions. libretexts.org

By analyzing the fragmentation patterns of the degradation products, it is possible to pinpoint the site of chemical modification, thus confirming the identity of the degradants. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |

| [M-C₅H₁₀]⁺ | C₂H₆NO₂⁺ | 76.0393 |

| [C₅H₁₁]⁺ | C₅H₁₁⁺ | 71.0856 |

| [CH₃NCO+H]⁺ | CH₄NCO⁺ | 58.0288 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, dynamics, and chemical environment of this compound. resolvemass.canih.gov It is fundamental for confirming molecular identity and elucidating complex structural characteristics.

Structural Confirmation and Elucidation of this compound Isomers

Both ¹H and ¹³C NMR spectroscopy are critical for the structural confirmation of this compound and for distinguishing between its various structural isomers, which arise from the branching of the pentyl group (e.g., n-pentyl, isopentyl, sec-pentyl, neopentyl).

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (positions of signals), and their coupling patterns (signal splitting). For instance, the methyl protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet, while the protons on the pentyl chain and the N-H proton exhibit characteristic multiplets and chemical shifts depending on their neighboring atoms. The integration of these signals is directly proportional to the number of protons they represent. nih.govjeol.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the unambiguous identification of carbonyl carbons, methoxy carbons, and the individual carbons of the pentyl chain. pressbooks.pub The significant difference in chemical shift ranges between ¹H (typically 0-12 ppm) and ¹³C (typically 0-220 ppm) ensures that carbon signals are well-resolved, avoiding the signal overlap that can sometimes occur in proton spectra. pressbooks.pub

The specific branching pattern of a pentylcarbamate isomer can be determined by analyzing the number of signals, their chemical shifts, and, in ¹H NMR, the spin-spin coupling patterns. For example, methyl n-pentylcarbamate would show a different number of signals and splitting patterns compared to methyl neopentylcarbamate due to their different molecular symmetries.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl n-pentylcarbamate Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | Carbonyl | - | ~157 |

| -OCH₃ | Methoxy | ~3.6 (singlet) | ~52 |

| -NH- | Amine | ~5.0 (broad singlet) | - |

| α-CH₂ | Methylene | ~3.1 (triplet) | ~42 |

| β-CH₂ | Methylene | ~1.5 (multiplet) | ~30 |

| γ-CH₂ | Methylene | ~1.3 (multiplet) | ~29 |

| δ-CH₂ | Methylene | ~1.3 (multiplet) | ~22 |

| ε-CH₃ | Methyl | ~0.9 (triplet) | ~14 |

Conformational Analysis using NMR

The carbamate functional group possesses structural similarities to both esters and amides. nih.gov Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the C-N bond has a partial double-bond character. This restricts free rotation, leading to the potential for cis and trans (or E/Z) conformers. nih.govnih.gov These conformers can interconvert, and the rate of this process influences the appearance of the NMR spectrum.

At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, by using variable-temperature (VT) NMR spectroscopy, this conformational exchange can be studied. chemrxiv.org As the temperature is lowered, the rate of interconversion decreases, and at a sufficiently low temperature (the coalescence temperature), the signals for the individual cis and trans conformers may be resolved. nih.gov Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can also be employed to study these dynamic processes and determine the predominant conformation in solution. acs.org

Quantitative NMR for Chemical Component Analysis

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. resolvemass.caemerypharma.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. nih.govjeol.com

For the quantitative analysis of this compound, a ¹H NMR spectrum is typically used due to its high sensitivity and the 99.99% natural abundance of protons. emerypharma.com The process involves:

Sample Preparation : A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent along with a known amount of an internal standard. jeol.com The internal standard must be a stable compound of high purity that has at least one signal that does not overlap with any signals from the analyte. resolvemass.ca

Data Acquisition : The ¹H NMR spectrum is acquired under specific conditions optimized for quantitation, ensuring complete spin relaxation between pulses. ox.ac.uk

Data Processing : The signals for both the analyte (this compound) and the internal standard are carefully integrated.

Calculation : The concentration or purity of the analyte is calculated by comparing the integral of a specific analyte signal (e.g., the methoxy singlet) to the integral of a known signal from the internal standard. ox.ac.uk

qNMR is a powerful primary analytical method because it does not typically require a calibration curve using the analyte itself, offering direct traceability to SI units. resolvemass.ca

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the molecular vibrations within its structure.

Functional Group Identification and Vibrational Analysis

IR and Raman spectra offer complementary information about the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. researchgate.net

For this compound, key functional groups give rise to characteristic bands in the vibrational spectra:

N-H Stretch : This vibration typically appears as a moderate to strong band in the IR spectrum, usually in the region of 3300-3500 cm⁻¹. Its position and shape are highly sensitive to hydrogen bonding.

C-H Stretch : Aliphatic C-H stretching vibrations from the methyl and pentyl groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretch (Amide I band) : The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum of a carbamate, appearing in the 1680-1750 cm⁻¹ region. spectroscopyonline.com Its exact position provides clues about the molecular environment.

N-H Bend and C-N Stretch (Amide II and III bands) : These vibrations are more complex and coupled. The N-H bending mode often appears around 1500-1550 cm⁻¹, while C-N stretching contributes to bands at lower wavenumbers.

C-O Stretch : The stretching vibrations of the C-O single bonds (both C-O-C and N-C-O) typically appear in the fingerprint region, between 1000-1300 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Strong, often broad | Moderate |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |

| C=O | Stretch (Amide I) | 1680 - 1750 | Very Strong | Moderate |

| N-H | Bend (Amide II) | 1500 - 1550 | Moderate to Strong | Weak |

| C-H | Bend | 1350 - 1470 | Moderate | Moderate |

| C-O | Stretch | 1000 - 1300 | Strong | Weak to Moderate |

| C-N | Stretch | 1000 - 1250 | Moderate | Moderate |

Assessment of Interactions and Structural Changes in Carbamate Systems

The vibrational frequencies of the functional groups in this compound, particularly the N-H and C=O groups, are sensitive to their local environment. nih.gov This sensitivity allows IR and Raman spectroscopy to be used to study intermolecular interactions, such as hydrogen bonding.

In the condensed phase (liquid or solid), the N-H group of one carbamate molecule can act as a hydrogen bond donor to the carbonyl oxygen of another molecule. This intermolecular hydrogen bonding leads to predictable changes in the spectrum:

The N-H stretching frequency shifts to a lower wavenumber (red shift) and the band broadens significantly compared to the sharp band of a "free" N-H group observed in a dilute nonpolar solvent. chemrxiv.org

The C=O stretching frequency also typically shifts to a lower wavenumber as the oxygen atom acts as a hydrogen bond acceptor.

By analyzing these spectral shifts, the extent and nature of self-association and interactions with solvent molecules can be assessed. epa.gov Furthermore, changes in conformation or phase (e.g., from liquid to solid) can induce changes in the vibrational spectra, providing insights into the structural arrangement of the molecules. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and energy of molecules. These methods provide detailed information about geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting chemical behavior.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods employed to study carbamate (B1207046) systems. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure through the electron density, offering a favorable balance between accuracy and computational cost. mdpi.com

In the study of carbamates, DFT has emerged as a powerful tool for elucidating reaction pathways at the molecular level. researchgate.net For instance, a combination of DFT calculations with experimental spectroscopy (IR, VCD, NMR) has been effectively used to investigate the conformational landscape of carbamate monomers. nih.govacs.org Such studies typically involve geometry optimization and normal mode analysis using hybrid functionals like B3LYP with Pople's basis sets, such as 6-31g(d,p). chemrxiv.org Similarly, the PBE/6-311+G* level of theory has been used to calculate reactivity descriptors for various carbamates. nih.gov Ab initio calculations have also been applied to investigate the mechanism of carbamate formation, suggesting that complex reactions can occur via a single, third-order step rather than through a zwitterionic intermediate.

For a molecule like methyl pentylcarbamate, these methods would be applied to determine its most stable three-dimensional structure, predict its infrared spectrum, and calculate its fundamental electronic properties.

| Computational Method | Typical Application for Carbamates | Common Functionals/Basis Sets | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Reaction Pathway Analysis, Spectroscopic Simulation | B3LYP, PBE / 6-31g(d,p), 6-311+G* | nih.govnih.gov |

| Ab Initio | Mechanism of Formation Studies, High-Accuracy Energy Calculations | Hartree-Fock (HF), Møller-Plesset (MP2) |

Quantum chemical calculations are instrumental in predicting the reactivity and energetic profiles of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify regions of a molecule susceptible to electrophilic or nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

DFT calculations allow for the precise determination of transition states and the quantification of activation energies, which are essential for understanding reaction kinetics. mdpi.comresearchgate.net For example, DFT has been used to map the potential energy profile for the formation of aluminum carbamate systems. researchgate.netresearchgate.net A study on a series of carbamates used DFT to calculate global descriptors related to chemical reactivity, such as chemical potential (μ), hardness (η), and electrophilicity (ω), to build a predictive model for their biological activity. nih.gov Analysis of the LUMO in carbamates often shows it is located on the carbon atom of the carbamate moiety, suggesting this site is labile and susceptible to nucleophilic attack. nih.gov For this compound, these methods could predict its susceptibility to hydrolysis and map the energy landscape of its decomposition pathways.

| Calculated Descriptor | Significance | Example Value Range (for a set of carbamates) | Source |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -1.23 to 1.83 eV | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 6.05 to 9.96 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. | Mean of 8.08 eV (Standard Deviation 0.81 eV) | nih.gov |

| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | - | nih.gov |

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. mdpi.com The study of these complexes is crucial for understanding intermolecular interactions. mdpi.com Theoretical calculations, particularly DFT, are used to elucidate the structures and properties of CT complexes. mdpi.com Computational studies can determine the molecular composition, formation constant, interaction energies (ΔIEs), and Gibbs free energies (ΔGs) of these complexes. mdpi.com

The study of excited states is critical for understanding a molecule's response to light and its photochemical behavior. cecam.org While complex for larger systems, computational methods can provide insights into the energetics and properties of excited states. cecam.org For methyl carbamate, a simpler analog of this compound, the ground and first excited torsional states have been studied, yielding an accurate value for the barrier to internal rotation of the methyl group. A similar analysis of this compound would involve calculating the rotational barriers of its pentyl group and understanding how electronic excitation affects its geometry and stability.

| Property | Description | Method of Analysis | Source |

|---|---|---|---|

| Interaction Energy (ΔIE) | The energy change when donor and acceptor molecules form a complex. | DFT Calculations (e.g., ωB97XD/6-311++G(2d,p)) | mdpi.com |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of complex formation. | DFT Calculations | mdpi.com |

| Excited State Energy | The energy of the molecule after absorbing a photon. | Quantum Chemical Calculations | cecam.org |

| Rotational Barrier | The energy required to rotate a substituent group around a chemical bond. | Analysis of Millimeter-Wave Spectra and Theoretical Fits |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, interactions, and the influence of the surrounding environment, such as a solvent.

Molecules with numerous rotatable bonds, like this compound, can exist in a vast number of conformations. nih.gov Exploring this conformational space is crucial for understanding a molecule's properties. Computational studies on carbamate monomers have combined conformational search methods using force fields (e.g., OPLS-2005) with subsequent DFT optimization. nih.govchemrxiv.org These studies have revealed that, unlike peptides which strongly favor trans configurations, carbamates can adopt energetically stable cis configurations. acs.org The conformational preferences are governed by a balance of steric interactions and intramolecular hydrogen bonding. chemrxiv.org

MD simulations can also be used to assess the stability of a molecule within a specific environment, such as the binding site of a protein. nih.gov By calculating the root-mean-square deviation (RMSD) over time, researchers can determine if the molecule maintains a stable pose. nih.gov Furthermore, these simulations can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and ion-dipole interactions, that stabilize the molecule in its environment. nih.gov For this compound, a thorough conformational analysis via MD would identify its preferred shapes and the non-covalent interactions that dictate its structure.

| Type of Analysis | Information Gained | Computational Technique | Source |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identification of stable conformers (e.g., cis/trans isomers) and energy barriers between them. | Conformational search with force fields (e.g., OPLS-2005), followed by DFT optimization. | nih.govchemrxiv.org |

| Root-Mean-Square Deviation (RMSD) | Assessment of structural stability over the simulation time. | Classical Molecular Dynamics Simulation. | nih.gov |

| Non-Covalent Interaction (NCI) Analysis | Visualization and analysis of intramolecular and intermolecular interactions like hydrogen bonds and steric hindrance. | Analysis of electron density from DFT calculations. | chemrxiv.org |

The solvent environment can significantly influence the behavior of a solute molecule. MD simulations are an indispensable tool for exploring these solvent effects at a molecular level. Classical MD simulations have been used to study the thermal decomposition of ammonium carbamate in different solvents, providing insights into the solubility and diffusivity of the resulting products in water and ethylene glycol. researchgate.netresearchgate.net These simulations can capture general solubility trends even without modeling the chemical reactions themselves. researchgate.net

More advanced ab initio MD simulations, which calculate forces from quantum mechanics on the fly, have been used to investigate the role of explicit water molecules in the formation of carbamates. researchgate.net Such studies have revealed complex mechanisms, like Grotthuss-style proton shuttling involving multiple water molecules, which would be impossible to observe with implicit solvent models. researchgate.net For this compound, MD simulations in various solvents (e.g., water, chloroform) would clarify how the solvent alters its conformational equilibrium and influences its interactions with other molecules.

| Property Studied | Simulation Method | System Investigated | Source |

|---|---|---|---|

| Relative Solubility and Diffusivity | Classical non-reactive Molecular Dynamics | Ammonium carbamate decomposition products in water/ethylene glycol mixtures. | researchgate.netresearchgate.net |

| Reaction Mechanism and Proton Transfer | Ab Initio Molecular Dynamics (AIMD) | CO2 and amine reactions in aqueous solutions. | researchgate.net |

| Conformational Preferences | Conformational Search with Implicit Solvent Models (GB/SA) | Boc-carbamate monomer in chloroform. | nih.govchemrxiv.org |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become indispensable for mapping the complex energetic landscapes of chemical reactions. These techniques allow for the detailed examination of transition states, intermediates, and reaction pathways, providing a foundational understanding of carbamate chemistry.

The synthesis of carbamates often involves the reaction of an amine with carbon dioxide (CO₂). Computational studies have been crucial in clarifying the mechanisms of this fundamental reaction. One proposed pathway involves the formation of a zwitterionic adduct, which then acts as a carboxylating agent. However, combined computational and experimental analyses have challenged this view in certain contexts. For instance, in the carboxylation of aniline (B41778) derivatives mediated by the superbase 1,1,3,3-tetramethylguanidine (TMG), modeling suggests that the TMG–CO₂ zwitterion is not the direct carboxylating agent. Instead, the calculations indicate that CO₂ dissociates from the adduct before a concerted carboxylation occurs, where TMG's primary role is to deprotonate the amine as it attacks a free CO₂ molecule rsc.orgrsc.org.

DFT calculations have also shed light on the synthesis of carbamates from amines and CO₂ in aqueous solutions. Studies on the reaction involving 2-amino-2-methyl-1-propanol (AMP) reveal the critical role of water molecules. The reaction is unfavorable in the gas phase, but the presence of water as a solvent and as a basic reactant facilitates the formation of stable intermediates, pointing towards a single-step, third-order reaction mechanism researchgate.net.

Degradation pathways are also amenable to computational investigation. The reverse reaction, the decarboxylation of carbamates, is a key step in their breakdown. The stability of the carbamate is influenced by the basicity of the parent amine. For carbamates derived from weakly basic amines, the rate-limiting step involves the cleavage of the carbon-nitrogen bond researchgate.net. Computational models can calculate the energy barriers for such cleavage reactions, providing insights into the stability and degradation kinetics of specific carbamates under various conditions.

Table 1: Proposed Mechanistic Steps in Carbamate Synthesis from CO₂ and Amines

| Proposed Mechanism | Key Intermediates / Transition States | Role of Additional Species (Base/Solvent) | Computational Finding |

|---|---|---|---|

| Zwitterionic Pathway | R₂NH⁺COO⁻ (Zwitterion) | A second amine molecule or other base deprotonates the zwitterion. | Often considered a key step, but may not be the direct carboxylating agent in all cases rsc.orgrsc.org. |

| Termolecular Pathway | [Amine-CO₂-Base] Transition State | A base (e.g., a second amine or water) abstracts a proton simultaneously with the N-C bond formation. | DFT studies support this for aqueous systems, highlighting the role of water in stabilizing the transition state researchgate.net. |

| Superbase-Mediated Pathway | Concerted Transition State | The superbase deprotonates the amine as it attacks a free CO₂ molecule. | Computational analysis shows CO₂ may first dissociate from a base-CO₂ adduct before reacting rsc.orgrsc.org. |

Computational modeling is a powerful tool for unraveling the mechanisms of catalyzed reactions involving carbamates. Transition metal complexes, for example, are known to catalyze carbamate synthesis with high efficiency. DFT calculations have been used to map the entire catalytic cycle for the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate using a Palladium catalyst, Pd(PPh₃)₄. These studies confirmed that the direct, uncatalyzed reaction is not spontaneous and requires a catalyst to proceed mdpi.comnih.gov.

The computational analysis of the Pd(PPh₃)₄-catalyzed reaction identified two feasible, multi-step pathways. The catalyst's role in stabilizing intermediates and reducing activation energy barriers for key steps like dehydrogenation and chlorine elimination was quantified. The total reaction energy was calculated to be highly favorable, confirming the catalyst's effectiveness mdpi.com.

Similarly, the iridium-catalyzed synthesis of enantioenriched allyl carbamates from CO₂ has been investigated computationally. These studies show a multi-step process beginning with the formation of an iridium-allyl intermediate. A key insight from this modeling is that the iridium complex does not directly activate the CO₂. Instead, the nucleophilic carbamate is formed separately from the reaction of CO₂ with the amine, assisted by a base, before it attacks the iridium-allyl complex nih.gov.

Table 2: Calculated Energy Profile for Pd(PPh₃)₄-Catalyzed Carbamate Synthesis

| Reaction Pathway | Key Step | Calculated Net Energy (kcal/mol) | Implication |

|---|---|---|---|

| Pathway 1 | Formation of key intermediate | -84.7 | An energetically favorable route for the reaction to proceed mdpi.com. |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a quantitative basis for understanding how the structure of a carbamate influences its chemical reactivity. One of the key structural features of the carbamate group is the resonance of the nitrogen lone pair with the carbonyl group. This gives the C–N bond a partial double-bond character, which is about 3–4 kcal/mol weaker than in typical amides nih.gov. This resonance creates a significant rotational barrier around the C–N bond, leading to the existence of cis and trans conformers.

Computational studies can precisely calculate these rotational barriers and the relative stabilities of different conformers. Recent DFT simulations on carbamate monomers have shown that, unlike peptides which strongly favor a trans configuration, carbamates can have energetically stable cis configurations chemrxiv.orgacs.org. The specific substituents on the nitrogen and oxygen atoms of the carbamate can influence the energetic balance between these conformers.

These conformational preferences, dictated by the electronic and steric nature of the substituents, directly impact reactivity. For instance, the accessibility of the nitrogen lone pair and the carbonyl carbon for nucleophilic or electrophilic attack is dependent on the molecule's conformation. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps for different carbamates, computational models can predict how structural modifications will alter reactivity. For example, electron-withdrawing groups attached to the nitrogen would be expected to decrease its nucleophilicity and increase the rotational barrier of the C-N bond, affecting its interaction with biological targets or its role in chemical reactions acs.org. This structure-activity relationship (SAR) data is crucial for designing carbamates with specific properties, whether for pharmaceuticals, polymers, or agricultural applications nih.gov.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |

| 1,1,3,3-tetramethylguanidine (TMG) |

| 2-amino-2-methyl-1-propanol (AMP) |

| Allyl carbamate |

| Carbon dioxide |

Environmental Fate and Degradation Studies of Methyl Pentylcarbamate

Environmental Persistence and Transport Mechanisms

The persistence and movement of a chemical in the environment are largely dictated by its interaction with soil and its behavior in water. Factors such as soil composition, water solubility, and the compound's intrinsic chemical properties play crucial roles.

Soil Adsorption and Leaching Dynamics

The mobility of carbamates in soil is primarily influenced by adsorption processes, which are controlled by soil characteristics like organic matter and clay content. who.int Carbamate (B1207046) herbicides such as CIPC (chlorpropham) and Sirmate are known to be highly resistant to leaching due to strong adsorption to soil particles. ucanr.edu

Conversely, other carbamates exhibit weaker adsorption, making them more mobile. For instance, the insecticide methomyl has a low-to-moderate sorption capacity, suggesting it is not likely to persist in complex soils. nih.govresearchgate.net Similarly, studies on carbofuran indicate it has a moderate sorption to soil, which presents a risk of contamination to water bodies. researchgate.net The degradation of carbamates in soil is influenced by temperature, moisture, pH, and the presence of organic matter, with degradation generally being more rapid in alkaline conditions and in soils with healthy microbial populations. nih.govresearchgate.net

Table 1: Soil Persistence of Selected Carbamate Insecticides

| Carbamate | Soil Half-Life (t½) | Factors Influencing Persistence |

|---|---|---|

| IPC (Propham) | ~ 1 week | Readily degraded by soil microorganisms. ucanr.edu |

| CIPC (Chlorpropham) | ~ 4 weeks | More persistent than IPC; degradation is microbially driven. ucanr.edu |

| Carbofuran | 12 days | Persistence is affected by prior pesticide exposure (enhanced degradation). iastate.eduresearchgate.net |

| Aldicarb | < 1 day | Rapidly degrades to its sulfoxide and sulfone metabolites. researchgate.net |

| Methomyl | 3-5 days (leaf application) | Rapidly degrades in moist soils. nih.gov |

This table presents data for various carbamate insecticides to illustrate the range of persistence observed within this chemical class. Data is compiled from multiple sources to provide a comparative overview.

Water Solubility and Distribution

Higher water solubility can lead to easier transport through soil and into groundwater or surface water runoff. who.intresearchgate.net For example, methyl carbamate is described as being easily soluble in water. The temperature can also affect solubility, with most organic compounds becoming more soluble as temperature increases. solubilityofthings.com This high solubility, combined with potentially weak soil adsorption, means that some carbamates can be readily transported in the aqueous environment. who.int

Degradation Pathways in Environmental Matrices

Carbamates are generally not considered persistent in the environment because they are susceptible to breakdown through several mechanisms, including microbial action, chemical reactions in water, and the effects of sunlight. who.intresearchgate.net

Microbial Degradation Mechanisms in Soil and Water

Microbial degradation is a primary pathway for the breakdown of carbamate pesticides in the environment. who.intresearchgate.net A wide variety of soil microorganisms, including bacteria and fungi, can use carbamates as a source of carbon and nitrogen. researchgate.netnih.govfrontiersin.org